molecular formula C5H12N2O B151932 1,1,3,3-Tetramethylurea CAS No. 632-22-4

1,1,3,3-Tetramethylurea

Cat. No. B151932
Key on ui cas rn: 632-22-4
M. Wt: 116.16 g/mol
InChI Key: AVQQQNCBBIEMEU-UHFFFAOYSA-N
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Patent
US08759359B2

Procedure details

A solution of 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (0.63 g, 2.2 mmol) (this material contained sodium chloride from the previous step) in N,N-dimethylformamide (6 mL) was treated with N,N-diisopropylethylamine (1.9 mL, 11 mmol) followed by O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate and stirred at 20° C. for 5 min. The reaction mixture was treated with N,O-dimethylhydroxylamine hydrochloride (0.28 g, 2.8 mmol) and stirred at 20° C. for 2 h. The reaction mixture was poured into saturated sodium bicarbonate (100 mL) and extracted with ethyl acetate (100 mL). The aqueous phase was separated, saturated with sodium chloride, and extracted with additional ethyl acetate (100 mL). The combined organic extracts were washed with brine (100 mL), dried with sodium sulfate, filtered, and concentrated to a crude oil. Purification by flash column chromatography gave the desired product that also contained N,N-dimethylformamide and tetramethyl urea. This material was diluted with ethyl acetate (100 mL), washed with water (50 mL) and brine (20 mL), dried with sodium sulfate, filtered, and concentrated to give 0.55 g of the desired product as a white solid. The aqueous layer, which still contained desired product, was concentrated and the resultant residue was purified by preparative LCMS to give an additional 42 mg of the desired product. The total amount isolated was 0.59 g (91%). LCMS for C11H13BrN3O2 (M+H)+: m/z=298.0, 300.0.
Name
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.28 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[N:7]2[C:8]([CH3:12])=[CH:9][CH:10]=[CH:11][C:6]2=[N:5][C:4]=1[C:13]([OH:15])=O.[Cl-].[Na+].C(N(CC)C(C)C)(C)C.F[P-](F)(F)(F)(F)F.[N:34]1([O:43][C:44]([N:48]([CH3:50])[CH3:49])=[N+:45]([CH3:47])[CH3:46])[C:38]2C=CC=CC=2N=N1.Cl.CNOC.C(=O)(O)[O-].[Na+]>CN(C)C=O>[Br:2][C:3]1[N:7]2[C:8]([CH3:12])=[CH:9][CH:10]=[CH:11][C:6]2=[N:5][C:4]=1[C:13]([N:34]([O:43][CH3:44])[CH3:38])=[O:15].[CH3:46][N:45]([CH3:47])[C:44](=[O:43])[N:48]([CH3:50])[CH3:49] |f:0.1,2.3,5.6,7.8,9.10|

Inputs

Step One
Name
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
0.63 g
Type
reactant
Smiles
Cl.BrC1=C(N=C2N1C(=CC=C2)C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Step Five
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.28 g
Type
reactant
Smiles
Cl.CNOC
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at 20° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 20° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated, saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with additional ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(N=C2N1C(=CC=C2)C)C(=O)N(C)OC
Name
Type
product
Smiles
CN(C(N(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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